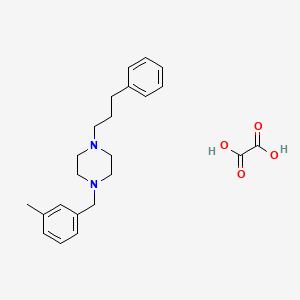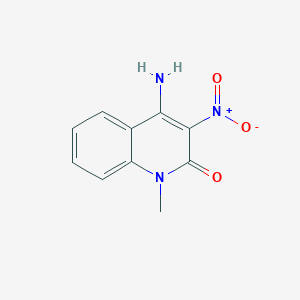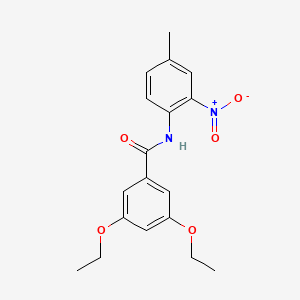
1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MP-10 and is a derivative of piperazine. The purpose of
Mecanismo De Acción
The mechanism of action of MP-10 involves its binding to the serotonin 5-HT2A receptor. This binding results in the activation of various signaling pathways that are involved in the regulation of mood, cognition, and perception. MP-10 has been found to be a partial agonist of this receptor, meaning that it can activate some of the receptor's signaling pathways but not all of them.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. This compound has been found to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. MP-10 has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the hippocampus. These effects suggest that MP-10 may have potential therapeutic applications for various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MP-10 in lab experiments is its high binding affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using MP-10 is its partial agonist activity, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research related to MP-10. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT2A receptor. Another area of research is the investigation of the therapeutic potential of MP-10 for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, further studies are needed to explore the long-term effects of MP-10 on brain function and behavior.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 1-(3-methylbenzyl)-4-(3-phenylpropyl)piperazine with oxalic acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting compound is a white crystalline powder with a melting point of around 150°C.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MP-10 has been shown to have a high binding affinity for this receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.C2H2O4/c1-19-7-5-10-21(17-19)18-23-15-13-22(14-16-23)12-6-11-20-8-3-2-4-9-20;3-1(4)2(5)6/h2-5,7-10,17H,6,11-16,18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQDDJHFBNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5023407.png)
![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)
![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5023445.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)

![4-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5023510.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)